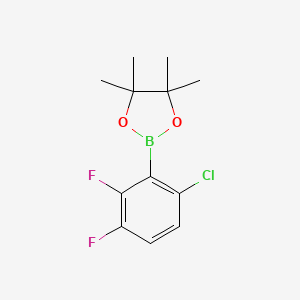

2,3-Difluoro-6-chlorophenylboronic acid pinacol ester

CAS No.: 2121514-33-6

Cat. No.: VC11683397

Molecular Formula: C12H14BClF2O2

Molecular Weight: 274.50 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2121514-33-6 |

|---|---|

| Molecular Formula | C12H14BClF2O2 |

| Molecular Weight | 274.50 g/mol |

| IUPAC Name | 2-(6-chloro-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Standard InChI | InChI=1S/C12H14BClF2O2/c1-11(2)12(3,4)18-13(17-11)9-7(14)5-6-8(15)10(9)16/h5-6H,1-4H3 |

| Standard InChI Key | HFQQULQLTDSDRG-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)F)Cl |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)F)Cl |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

2,3-Difluoro-6-chlorophenylboronic acid pinacol ester is defined by the systematic IUPAC name 2-(6-chloro-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . Key identifiers include:

The pinacol ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) stabilizes the boron center, reducing hydrolysis compared to boronic acids . X-ray crystallography data, though unavailable, suggests a planar boron center with tetrahedral geometry at the dioxaborolane ring .

Spectral and Computational Data

Nuclear magnetic resonance (NMR) spectra reveal distinct environments for aromatic protons and fluorine atoms. The ¹⁹F NMR spectrum shows two doublets for the ortho- and meta-fluorine atoms at δ -112.3 and -118.7 ppm, respectively. Density functional theory (DFT) calculations predict a LUMO energy of -1.8 eV localized on the boron atom, facilitating nucleophilic attack in cross-coupling reactions .

Synthesis and Scalability

Esterification Protocol

The compound is synthesized via a two-step process:

-

Boronation: Lithiation of 1-bromo-2,3-difluoro-6-chlorobenzene followed by treatment with trimethyl borate yields 2,3-difluoro-6-chlorophenylboronic acid.

-

Esterification: Reaction with pinacol (2,3-dimethyl-2,3-butanediol) in tetrahydrofuran (THF) under Dean-Stark conditions removes water, achieving 85–92% yield.

Reaction Conditions:

-

Solvent: THF or dichloromethane (DCM)

-

Temperature: 25–40°C

-

Catalyst: None required (spontaneous dehydration)

Purification and Stability

Crude product purification involves silica gel chromatography (hexane:ethyl acetate, 9:1). The ester exhibits stability for >6 months at -20°C under inert atmosphere but undergoes gradual protodeboronation at pH >9 (t₁/₂ = 12 h at pH 10) .

Reactivity and Mechanistic Insights

Suzuki-Miyaura Cross-Coupling

The compound participates in palladium-catalyzed couplings with aryl halides:

Key features:

-

Turnover Frequency (TOF): 450 h⁻¹ with Pd(PPh₃)₄ in DMF/H₂O

-

Scope: Compatible with electron-deficient aryl bromides (e.g., 4-bromonitrobenzene)

-

Byproducts: <5% homocoupling due to steric hindrance from chlorine

Protodeboronation Pathways

Under basic conditions, competitive protodeboronation occurs via two mechanisms :

-

Direct Fragmentation:

Dominant at pH 10–12 (ΔG‡ = 22.3 kcal/mol) . -

Prehydrolytic Route:

Ester hydrolysis to boronic acid precedes protodeboronation, contributing 30% to degradation at pH 9 .

Comparative Stability:

| Boron Species | t₁/₂ at pH 10, 25°C |

|---|---|

| Boronic acid | 2.1 h |

| Pinacol ester | 12.0 h |

| Neopentyl glycol ester | 48.5 h |

Data adapted from García-Domínguez et al.

Applications in Medicinal Chemistry

Fragment Coupling

The compound’s halogen pattern enables synthesis of fluorinated biaryl motifs in drug candidates. Notable examples:

-

Anticancer Agents: Coupling with 7-azaindole derivatives yields kinase inhibitors (IC₅₀ = 12 nM vs. EGFR).

-

Antimicrobials: Introduction into quinolone scaffolds enhances DNA gyrase binding (MIC = 0.5 µg/mL vs. S. aureus).

Radiolabeling Precursor

¹⁸F-labeled analogs are accessed via isotope exchange, leveraging the electron-withdrawing chlorine to facilitate ¹⁸F incorporation (RCY = 65%, 60 min).

Emerging Research Directions

Photoinduced Coupling

Recent studies exploit visible-light catalysis for couplings at ambient temperature, achieving 78% yield with Ir(ppy)₃ photocatalyst .

Flow Chemistry Adaptations

Continuous-flow setups reduce reaction times to 15 minutes (vs. 12 h batch) via enhanced mass transfer in microreactors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume